(6-Ethoxypyridin-3-yl)(piperazin-1-yl)methanone
Overview
Description
(6-Ethoxypyridin-3-yl)(piperazin-1-yl)methanone: . This compound is characterized by its unique structure, which includes a pyridine ring substituted with an ethoxy group and a piperazine ring linked through a methanone group.
Mechanism of Action
Target of action
The primary target of phenyl(piperazin-1-yl)methanone is monoacylglycerol lipase (MAGL), an enzyme involved in the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) .
Mode of action
Phenyl(piperazin-1-yl)methanone acts as a reversible inhibitor of MAGL. It binds to the active site of the enzyme, preventing it from breaking down 2-AG .
Biochemical pathways
By inhibiting MAGL, phenyl(piperazin-1-yl)methanone increases the levels of 2-AG in the body. 2-AG is a signaling molecule that activates the cannabinoid receptors CB1 and CB2 .
Result of action
The increase in 2-AG levels can have various effects, depending on the tissues where the cannabinoid receptors are activated. For example, in the nervous system, it can modulate pain perception .
Action environment
The action of phenyl(piperazin-1-yl)methanone can be influenced by various factors, such as the presence of other drugs, the individual’s metabolic rate, and the expression levels of MAGL and the cannabinoid receptors .
Biochemical Analysis
Biochemical Properties
(6-Ethoxypyridin-3-yl)(piperazin-1-yl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain kinases, modulating their activity and affecting downstream signaling pathways. Additionally, this compound can bind to specific receptors, altering their conformation and impacting cellular responses .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK pathway, leading to changes in cell proliferation and differentiation. Furthermore, this compound can alter the expression of specific genes involved in metabolic processes, thereby impacting cellular energy production and utilization.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to enzymes, either inhibiting or activating their activity. For instance, it has been shown to inhibit certain proteases, preventing the cleavage of target proteins and thereby modulating cellular processes. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as modulating enzyme activity and influencing cellular signaling pathways. At higher doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Understanding the dosage-dependent effects of this compound is essential for its safe and effective use in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of key metabolic enzymes, such as those involved in glycolysis and the citric acid cycle, thereby affecting cellular energy production. Additionally, this compound can alter the levels of specific metabolites, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, accumulating in particular cellular compartments. The distribution of this compound within tissues can influence its overall activity and effectiveness. Understanding the transport mechanisms and distribution patterns of this compound is crucial for optimizing its therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Ethoxypyridin-3-yl)(piperazin-1-yl)methanone typically involves the following steps:
Formation of the Pyridine Core: : The pyridine ring can be synthesized through various methods, such as the Chichibabin synthesis, which involves the reaction of an aldehyde with ammonia and acetylene.
Introduction of the Ethoxy Group: : The ethoxy group can be introduced via an ethylation reaction, where an ethyl halide reacts with the pyridine core in the presence of a base.
Coupling with Piperazine: : The piperazine ring is then coupled to the ethoxypyridine through a condensation reaction, often using reagents like carbonyldiimidazole (CDI) or carbonyl chloride (phosgene).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(6-Ethoxypyridin-3-yl)(piperazin-1-yl)methanone: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: : Reduction reactions can be performed to reduce functional groups within the molecule.
Substitution: : Substitution reactions can occur at different positions on the pyridine ring or the piperazine ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Reagents like halogens (e.g., chlorine, bromine) and strong bases (e.g., sodium hydride, potassium tert-butoxide) are employed.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.
Scientific Research Applications
(6-Ethoxypyridin-3-yl)(piperazin-1-yl)methanone: has several applications in scientific research:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : The compound may serve as a ligand for biological receptors or enzymes.
Medicine: : It has potential therapeutic applications, such as in the development of new drugs.
Industry: : It can be utilized in the production of materials with specific properties.
Comparison with Similar Compounds
(6-Ethoxypyridin-3-yl)(piperazin-1-yl)methanone: can be compared with other similar compounds, such as 4-(6-ethoxypyridin-2-yl)piperazin-1-yl]-[(3R)-oxolan-3-yl]methanone . The uniqueness of this compound lies in its specific structural features and the resulting biological and chemical properties.
List of Similar Compounds
4-(6-ethoxypyridin-2-yl)piperazin-1-yl]-[(3R)-oxolan-3-yl]methanone
Ethyl 1H-indole-3-carboxylates
4-((3-(ethoxycarbonyl)-1-methyl-5-(pyrrolidin-1-ylmethyl)-1H-indol-2-yl)methyl)benzenesulfinate
Properties
IUPAC Name |
(6-ethoxypyridin-3-yl)-piperazin-1-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-2-17-11-4-3-10(9-14-11)12(16)15-7-5-13-6-8-15/h3-4,9,13H,2,5-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWUYXKYAKHXSTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C(=O)N2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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